2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid
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Overview
Description
2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is a complex organic compound featuring a benzoic acid core with a 2,4,5-trimethoxyphenyl group attached via a methylamino propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid typically involves multiple steps, starting with the preparation of the 2,4,5-trimethoxyphenyl derivative. This can be achieved through the methylation of hydroquinone derivatives. The subsequent steps involve the formation of the methylamino propyl linker and its attachment to the benzoic acid core. Common synthetic methods include:
Methylation: Using methyl iodide and a base such as potassium carbonate to methylate hydroquinone.
Amidation: Forming the amide bond between the benzoic acid and the amino group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoic acid can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to the bioactivity of the trimethoxyphenyl group.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is largely influenced by the trimethoxyphenyl group. This moiety is known to interact with various molecular targets, including:
Tubulin: Inhibiting tubulin polymerization, which is crucial for cell division.
Heat Shock Protein 90 (Hsp90): Inhibiting this protein can disrupt the function of multiple client proteins involved in cancer progression.
Thioredoxin Reductase (TrxR): Inhibition can lead to increased oxidative stress in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications.
Uniqueness
2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is unique due to its specific combination of the benzoic acid core and the trimethoxyphenyl group, which imparts a distinct set of chemical and biological properties. This combination allows for targeted interactions with multiple molecular pathways, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[3-oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-25-16-11-18(27-3)17(26-2)10-14(16)12-21-19(22)9-8-13-6-4-5-7-15(13)20(23)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPMODIFPDPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC(=O)CCC2=CC=CC=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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